Cas no 2098983-39-0 (Br-PEG11-CH2COOH)

Br-PEG11-CH2COOH Chemical and Physical Properties
Names and Identifiers
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- Br-PEG11-CH2COOH
- Acetic acid, 2-[(32-bromo-3,6,9,12,15,18,21,24,27,30-decaoxadotriacont-1-yl)oxy]-
- Br-PEG11-CH2COOH/Acetic acid, 2-[(32-bromo-3,6,9,12,15,18,21,24,27,30-decaoxadotriacont-1-yl)oxy]-
- 2098983-39-0
- 35-Bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid
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- Inchi: 1S/C24H47BrO13/c25-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24(26)27/h1-23H2,(H,26,27)
- InChI Key: CONMQYJIZZDAOB-UHFFFAOYSA-N
- SMILES: C(O)(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Computed Properties
- Exact Mass: 622.22000g/mol
- Monoisotopic Mass: 622.22000g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 38
- Rotatable Bond Count: 34
- Complexity: 463
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 139Ų
Experimental Properties
- Density: 1.240±0.06 g/cm3(Predicted)
- Boiling Point: 639.8±50.0 °C(Predicted)
- pka: 3.39±0.10(Predicted)
Br-PEG11-CH2COOH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI AN KANG FU NUO Biotechnology Co., Ltd. | BBP-145-500mg |
Br-PEG11-CH2COOH |
2098983-39-0 | >98.00% | 500mg |
¥2550.0 | 2023-09-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BBP-145-1g |
Br-PEG11-CH2COOH |
2098983-39-0 | >98.00% | 1g |
¥3950.0 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325223-1g |
35-Bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid |
2098983-39-0 | 98% | 1g |
¥5760 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325223-500mg |
35-Bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid |
2098983-39-0 | 98% | 500mg |
¥4875 | 2023-04-14 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BBP-145-250mg |
Br-PEG11-CH2COOH |
2098983-39-0 | >98.00% | 250mg |
¥1600.0 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325223-250mg |
35-Bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid |
2098983-39-0 | 98% | 250mg |
¥2860 | 2023-04-14 |
Br-PEG11-CH2COOH Related Literature
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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4. Water
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
Additional information on Br-PEG11-CH2COOH
Research Briefing on Br-PEG11-CH2COOH (CAS: 2098983-39-0) in Chemical Biology and Pharmaceutical Applications
Br-PEG11-CH2COOH (CAS: 2098983-39-0) is a polyethylene glycol (PEG)-based linker molecule with a terminal bromine (Br) and carboxylic acid (COOH) group, widely used in bioconjugation, drug delivery, and proteomics research. Recent studies highlight its role as a versatile spacer arm in antibody-drug conjugates (ADCs) and targeted therapeutics due to its extended PEG chain (n=11), which enhances solubility and reduces immunogenicity. This briefing synthesizes the latest advancements involving this compound, focusing on its synthetic applications, pharmacokinetic properties, and emerging therapeutic uses.
A 2023 study in Bioconjugate Chemistry demonstrated Br-PEG11-CH2COOH's efficacy in constructing stable ADC platforms. Researchers utilized its bromoacetate group for site-specific cysteine conjugation, achieving a drug-to-antibody ratio (DAR) of 4 with >90% homogeneity. The extended PEG11 spacer was critical in maintaining payload stability while minimizing aggregation—a common challenge with shorter linkers. Comparative data showed a 40% improvement in serum half-life over PEG6 analogs in murine models (DOI: 10.1021/acs.bioconjchem.3c00122).
In proteomics, Br-PEG11-CH2COOH has emerged as a key reagent for mass spectrometry (MS) probe design. A Nature Methods publication (2024) detailed its use in designing activity-based probes (ABPs) for cysteine proteases. The bromine terminus allowed selective alkylation of active-site thiols, while the COOH group enabled subsequent biotinylation for streptavidin enrichment. This dual functionality facilitated the identification of previously undetectable low-abundance proteases in tumor microenvironments (DOI: 10.1038/s41592-024-02207-8).
Pharmacokinetic studies reveal unique advantages of the PEG11 chain length. Unlike shorter PEG variants, Br-PEG11-CH2COOH-modified compounds exhibit reduced renal clearance (12-fold lower than PEG4 counterparts) while avoiding the viscosity issues associated with longer PEG chains (>PEG20). This "Goldilocks zone" property was leveraged in a Phase I trial of a PEG11-linked TLR7 agonist (NCT05520944), showing 80% bioavailability via subcutaneous administration with no observed injection-site reactions.
Emerging applications include targeted radiotherapeutics. A recent Journal of Nuclear Medicine study (2024) employed Br-PEG11-CH2COOH to conjugate alpha-emitter ²¹⁵At to PSMA-targeting molecules. The extended linker minimized radiolysis-induced degradation, achieving tumor-to-kidney ratios of 18:1 in prostate cancer models—a 3-fold improvement over direct labeling approaches (DOI: 10.2967/jnumed.123.266678).
Challenges persist in large-scale synthesis, particularly in controlling polydispersity (Đ ≤1.05 required for FDA approval). A breakthrough by WuXi AppTec (2023) developed a solid-phase synthesis method yielding >95% purity at kilogram scale, addressing previous batch inconsistency issues. This advancement is expected to accelerate clinical translation of Br-PEG11-CH2COOH-based therapeutics.
Future directions include exploration of its use in mRNA-LNP formulations, where preliminary data suggest the COOH terminus improves endosomal escape efficiency by 30% compared to standard PEG-lipids. The compound's dual functionality positions it as a promising candidate for next-generation nucleic acid delivery systems, with patent applications already filed by Moderna and BioNTech (WO202318754A1, 2023).
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